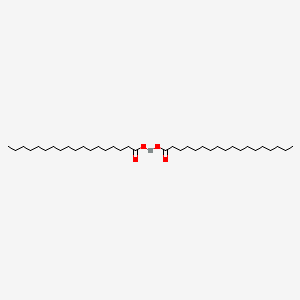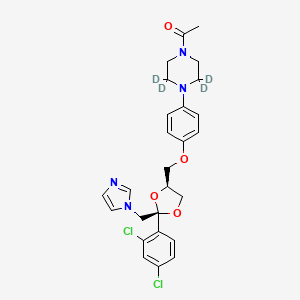
(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) is a deuterated form of ketoconazole, an antifungal medication used to treat a variety of fungal infections. The deuterated version contains deuterium atoms, which are isotopes of hydrogen, making it useful in scientific research, particularly in the fields of pharmacokinetics and metabolic studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) involves the incorporation of deuterium atoms into the piperazine ring. This can be achieved through various synthetic routes, including the use of deuterated reagents and catalysts. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of (+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. Quality control measures are implemented to monitor the incorporation of deuterium atoms and the overall yield of the compound.
化学反応の分析
Types of Reactions
(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at the deuterated positions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions include various deuterated metabolites and derivatives of ketoconazole, which can be used in further research and development.
科学的研究の応用
(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) has several scientific research applications, including:
Pharmacokinetics: The compound is used to study the absorption, distribution, metabolism, and excretion of ketoconazole in the body.
Metabolic Studies: Deuterated compounds are valuable in tracing metabolic pathways and identifying metabolites.
Drug Development: The compound is used in the development of new antifungal agents and other pharmaceuticals.
Isotope Labeling: Deuterium labeling is used in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
作用機序
The mechanism of action of (+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) is similar to that of ketoconazole. It inhibits the synthesis of ergosterol, a key component of fungal cell membranes, by blocking the enzyme lanosterol 14α-demethylase. This leads to the disruption of the fungal cell membrane and ultimately the death of the fungal cells.
類似化合物との比較
Similar Compounds
Ketoconazole: The non-deuterated form of the compound.
Itraconazole: Another antifungal agent with a similar mechanism of action.
Fluconazole: A triazole antifungal with a broader spectrum of activity.
Uniqueness
(+/-)-Ketoconazole-d4 (piperazine-3,3,5,5-d4) is unique due to the presence of deuterium atoms, which provide distinct advantages in scientific research. The deuterium atoms enhance the stability of the compound and allow for precise tracking in metabolic studies. This makes it a valuable tool in pharmacokinetics, drug development, and isotope labeling applications.
特性
分子式 |
C26H28Cl2N4O4 |
|---|---|
分子量 |
535.5 g/mol |
IUPAC名 |
1-[3,3,5,5-tetradeuterio-4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m0/s1/i12D2,13D2 |
InChIキー |
XMAYWYJOQHXEEK-DNYYUWHPSA-N |
異性体SMILES |
[2H]C1(CN(CC(N1C2=CC=C(C=C2)OC[C@H]3CO[C@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl)([2H])[2H])C(=O)C)[2H] |
正規SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12041676.png)
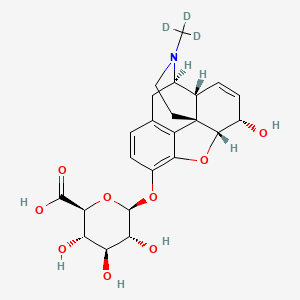

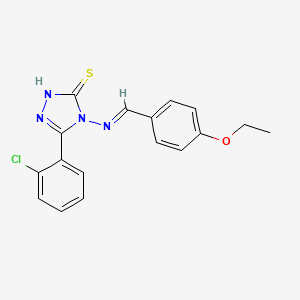

![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid benzylamide](/img/structure/B12041692.png)
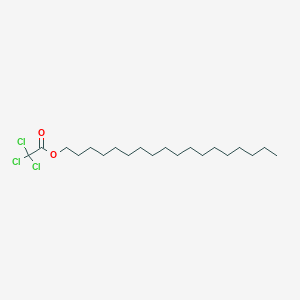
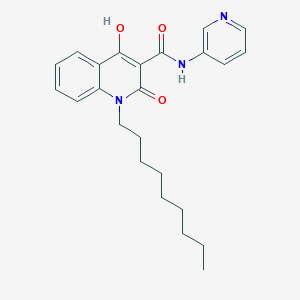

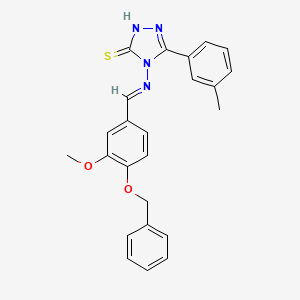
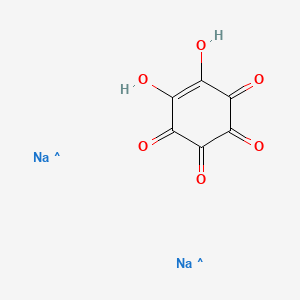
![8-[(E)-3-chlorobut-2-enyl]sulfanyl-7-hexyl-3-methylpurine-2,6-dione](/img/structure/B12041733.png)
![N-(4-(Dimethylamino)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12041739.png)
